8-[3-(2,4-dichloro-6-methylphenoxy)propoxy]quinoline
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Overview
Description
8-[3-(2,4-dichloro-6-methylphenoxy)propoxy]quinoline is an organic compound with the molecular formula C19H17Cl2NO2 This compound is characterized by its quinoline core structure, which is substituted with a propoxy group linked to a dichloromethylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(2,4-dichloro-6-methylphenoxy)propoxy]quinoline typically involves a multi-step process:
Formation of the Propoxy Intermediate: The initial step involves the reaction of 2,4-dichloro-6-methylphenol with 3-chloropropanol in the presence of a base such as potassium carbonate to form 3-(2,4-dichloro-6-methylphenoxy)propanol.
Quinoline Derivative Formation: The intermediate is then reacted with 8-hydroxyquinoline under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
8-[3-(2,4-dichloro-6-methylphenoxy)propoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the phenoxy moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline derivatives with oxidized side chains.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
8-[3-(2,4-dichloro-6-methylphenoxy)propoxy]quinoline has several applications in scientific research:
Medicinal Chemistry: The compound’s quinoline core makes it a potential candidate for the development of antimalarial, antibacterial, and anticancer agents.
Materials Science: It can be used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe to study various biological processes due to its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 8-[3-(2,4-dichloro-6-methylphenoxy)propoxy]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring system can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial with a related structure.
Quinine: A naturally occurring compound used to treat malaria.
Uniqueness
8-[3-(2,4-dichloro-6-methylphenoxy)propoxy]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dichloromethylphenoxy group differentiates it from other quinoline derivatives, potentially offering unique interactions with biological targets and distinct applications in materials science.
Properties
IUPAC Name |
8-[3-(2,4-dichloro-6-methylphenoxy)propoxy]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO2/c1-13-11-15(20)12-16(21)19(13)24-10-4-9-23-17-7-2-5-14-6-3-8-22-18(14)17/h2-3,5-8,11-12H,4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEGPOAOOXYIEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCOC2=CC=CC3=C2N=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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